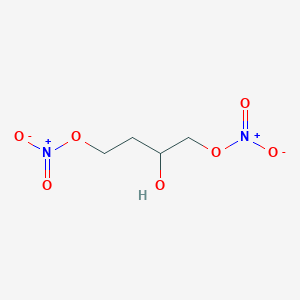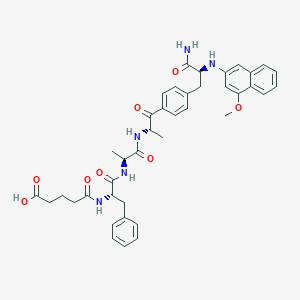
Tdpdp-onsu
Vue d'ensemble
Description
Tdpdp-onsu, with the molecular formula C15H12F3N3O6 and a molecular weight of 387.27 g/mol, is a compound of interest in various scientific fields. It is primarily used for research purposes and is not intended for human or veterinary use.
Analyse Des Réactions Chimiques
Tdpdp-onsu undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
Applications De Recherche Scientifique
Tdpdp-onsu has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is utilized for investigating cellular processes and molecular interactions. In medicine, this compound is employed in drug discovery and development, particularly for targeting specific proteins and pathways involved in diseases. Additionally, it has industrial applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Tdpdp-onsu involves its interaction with specific molecular targets and pathways. As a nucleic acid binding protein, this compound regulates RNA processing, including mRNA splicing, RNA stability, and transport . It is primarily localized to the nucleus but can translocate to the cytoplasm and mitochondria . The compound exerts its effects by binding to specific sequences and reducing the aggregation of pathological proteins .
Comparaison Avec Des Composés Similaires
Tdpdp-onsu can be compared with other similar compounds based on its chemical structure and biological activity. Similar compounds include those that target nucleic acid binding proteins and regulate RNA processing. Some examples of similar compounds are those used in the treatment of neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS) and frontotemporal dementia (FTD) . This compound is unique in its specific interaction with TDP-43, a protein involved in these diseases .
Conclusion
This compound is a compound with significant potential in various scientific research fields. Its unique properties and interactions make it a valuable tool for studying molecular mechanisms and developing new therapeutic strategies. Further research and development are needed to fully understand its potential and applications.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,3-dihydroxy-3-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O6/c16-15(17,18)14(19-20-14)8-3-1-2-7(6-8)11(24)12(25)13(26)27-21-9(22)4-5-10(21)23/h1-3,6,11-12,24-25H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJUKOSGTDYVDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(C(C2=CC(=CC=C2)C3(N=N3)C(F)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931726 | |
| Record name | 1-[(2,3-Dihydroxy-3-{3-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propanoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143016-36-8 | |
| Record name | 3-(3-(3-(Trifluoromethyl)diazirin-3-yl)phenyl)-2,3-dihydroxypropionic acid N-hydroxysuccinimide ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143016368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(2,3-Dihydroxy-3-{3-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propanoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B137368.png)












